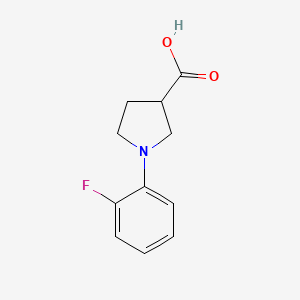

1-(2-Fluorphenyl)pyrrolidin-3-carbonsäure

Übersicht

Beschreibung

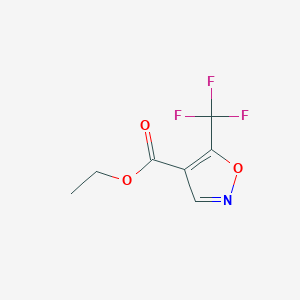

“1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid” is a chemical compound . It is a derivative of pyrrolidine, a five-membered ring with a nitrogen atom . The compound has a fluorophenyl group attached to the pyrrolidine ring .

Synthesis Analysis

The synthesis of “1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid” and its derivatives has been reported in several studies . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .

Molecular Structure Analysis

The molecular structure of “1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid” includes a pyrrolidine ring with a 2-fluorophenyl group attached to it . The InChI code for this compound is 1S/C11H12FNO2/c12-9-3-1-2-4-10(9)13-6-5-8(7-13)11(14)15/h1-4,8H,5-7H2,(H,14,15) .

Physical and Chemical Properties Analysis

The physical and chemical properties of “1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid” include a molecular weight of 209.22 . The compound is a powder at room temperature . The InChI code for this compound is 1S/C11H12FNO2/c12-9-3-1-2-4-10(9)13-6-5-8(7-13)11(14)15/h1-4,8H,5-7H2,(H,14,15) .

Wissenschaftliche Forschungsanwendungen

Arzneimittelforschung und -entwicklung

Der Pyrrolidinring, eine Kernstruktur in 1-(2-Fluorphenyl)pyrrolidin-3-carbonsäure, wird in der pharmazeutischen Chemie aufgrund seiner Vielseitigkeit und der Fähigkeit, pharmakokinetische Eigenschaften zu verbessern, häufig verwendet . Diese Verbindung kann als Gerüst für die Entwicklung neuer Medikamente mit potenziellen Anwendungen bei der Behandlung verschiedener Krankheiten dienen. Ihre Stereochemie und sp3-Hybridisierung ermöglichen vielfältige molekulare Wechselwirkungen, was sie zu einer wertvollen Komponente bei der Gestaltung von Molekülen mit spezifischen biologischen Aktivitäten macht.

Antiepileptika

Die Forschung zeigt, dass Substituenten am Pyrrolidinring die antikonvulsive Aktivität deutlich beeinflussen können . Die Struktur von This compound könnte modifiziert werden, um neue Antiepileptika zu entwickeln, die möglicherweise alternative Behandlungsmöglichkeiten für Epilepsie und andere Krampfanfälle bieten.

Antikrebsanwendungen

Pyrrolidinderivate haben nachweislich entzündungshemmende Eigenschaften . Die fragliche Verbindung könnte auf ihre Wirksamkeit bei der Reduzierung von Entzündungen untersucht werden, die ein häufiges pathologisches Merkmal bei vielen chronischen Erkrankungen sind, darunter Arthritis, Asthma und Herz-Kreislauf-Erkrankungen.

Antimikrobielle und antivirale Forschung

Es ist bekannt, dass der Pyrrolidinkern zu antimikrobiellen und antiviralen Aktivitäten beiträgt . This compound könnte auf ihre potenzielle Verwendung bei der Herstellung neuer antimikrobieller und antiviraler Mittel untersucht werden, die im Kampf gegen Infektionskrankheiten und die Entstehung von arzneimittelresistenten Stämmen entscheidend sind.

Krebstherapie

Verbindungen mit einer Pyrrolidinstruktur wurden auf ihr krebshemmendes Potenzial untersucht . This compound könnte ein Kandidat für die Entwicklung neuartiger Onkologie-Medikamente sein, die auf bestimmte Pfade abzielen, die an der Proliferation und dem Überleben von Krebszellen beteiligt sind.

Enzymhemmung

Pyrrolidinderivate weisen bekanntermaßen vielfältige enzymhemmende Wirkungen auf, die bei der Behandlung verschiedener Erkrankungen genutzt werden können . Die Verbindung könnte zur Gestaltung von Inhibitoren für Enzyme verwendet werden, die therapeutische Ziele bei Erkrankungen wie Alzheimer, Parkinson und anderen sind.

ADME/Tox-Optimierung

Die Einführung von heteroatomaren Fragmenten wie dem Pyrrolidinring kann physikalisch-chemische Parameter verändern, um die Profile von Arzneimittelkandidaten hinsichtlich Absorption, Verteilung, Metabolismus, Ausscheidung und Toxizität (ADME/Tox) zu optimieren . Diese Verbindung könnte eine Rolle bei der Verbesserung des pharmakokinetischen Profils neuer Medikamente spielen, wodurch sie für den klinischen Einsatz effektiver und sicherer werden.

Wirkmechanismus

Fluorophenyl Compounds

Fluorophenyl compounds are a class of organic compounds that contain a phenyl ring (a cyclic group of six carbon atoms) with one or more fluorine atoms attached. The presence of the fluorine atom can significantly alter the chemical properties of the compound, including its reactivity, polarity, and bioavailability .

Pyrrolidine Derivatives

Pyrrolidine is a cyclic amine, and its derivatives are known to exhibit a wide range of biological activities. They are found in many pharmaceuticals and natural products . The pyrrolidine ring can interact with biological targets in various ways, depending on the other functional groups present in the molecule .

Biochemische Analyse

Biochemical Properties

1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in metabolic pathways, such as carbonic anhydrase . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or activation of the enzyme’s activity .

Cellular Effects

1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with specific receptors or signaling molecules .

Molecular Mechanism

The molecular mechanism of action of 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to specific sites on enzymes or receptors, altering their conformation and activity . This binding can lead to the inhibition or activation of the enzyme, depending on the nature of the interaction . Additionally, it can influence gene expression by modulating transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under normal storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression, enzyme activity, and cellular metabolism . Toxic or adverse effects may be observed at high doses, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . It can influence the activity of enzymes such as carbonic anhydrase, leading to changes in the levels of metabolites involved in various biochemical processes . These interactions can have downstream effects on cellular metabolism and overall cellular function .

Transport and Distribution

Within cells and tissues, 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution within the cell can influence its activity and function, as it may interact with different biomolecules in various cellular locations .

Subcellular Localization

The subcellular localization of 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid is influenced by targeting signals and post-translational modifications . These signals direct the compound to specific compartments or organelles within the cell, where it can exert its effects . The localization of the compound can impact its activity and function, as it may interact with different biomolecules in various subcellular locations .

Eigenschaften

IUPAC Name |

1-(2-fluorophenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2/c12-9-3-1-2-4-10(9)13-6-5-8(7-13)11(14)15/h1-4,8H,5-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLGIJLOAQEHFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]-](/img/structure/B1443482.png)

![[2-(Butan-2-yloxy)-4-methylphenyl]methanamine](/img/structure/B1443484.png)

![Methyl 2-hydroxy-2-[2-(trifluoromethyl)phenyl]acetate](/img/structure/B1443493.png)

![tert-butyl N-[3-(aminomethyl)pentan-3-yl]carbamate](/img/structure/B1443496.png)